molecular formula C14H14N2O5 B2947435 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920943-57-3

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No.: B2947435
CAS No.: 920943-57-3
M. Wt: 290.275
InChI Key: WLIGMFUWZBDMPZ-UHFFFAOYSA-N
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Description

4-{[1-(2-Methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is a synthetic small molecule featuring a benzoic acid core linked to a substituted maleimide-pyrrole moiety. Its structure includes a 2-methoxyethyl group at the pyrrole nitrogen and an amino bridge connecting the two aromatic systems.

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-4-2-9(3-5-10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGMFUWZBDMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate, which is then reacted with 2-methoxyethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Unlike ADC1730 , which is a peptide-drug conjugate, the target compound lacks a peptide backbone, simplifying synthesis but reducing target specificity.

Key Observations :

  • The reference compound () achieves a docking score of -31.5 kcal/mol for GSK-3β, attributed to chlorine atoms enhancing hydrophobic interactions . The target compound’s methoxyethyl group may reduce binding affinity due to decreased hydrophobicity.
  • ADC1730 exemplifies the utility of maleimide-pyrrole motifs in drug conjugates, though its activity depends on the attached payload.

Key Observations :

  • The methoxyethyl group in the target compound likely improves solubility over chlorinated analogs (e.g., ), facilitating in vitro assays.
  • Compound 3a employs a thiophene linker and naphthalene group, which may enhance π-π stacking but complicate synthesis.

Biological Activity

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid (CAS No. 920943-57-3) is a complex organic compound that integrates a pyrrole ring with a benzoic acid moiety. Its unique structure suggests potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C₁₄H₁₄N₂O₅
  • Molecular Weight : 290.27 g/mol
  • Functional Groups : Carboxylic acid group, amide group, and pyrrole ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can affect cellular pathways involved in inflammation and cancer progression .
  • Cytotoxicity :
    • Preliminary studies suggest low cytotoxicity in various cancer cell lines (e.g., Hep-G2 and A2058) at concentrations up to 10 μg/mL, indicating a favorable safety profile for further investigation .
  • Proteostasis Modulation :
    • The compound potentially enhances the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

The mechanism of action involves:

  • Binding to Enzymes : The compound interacts with enzymes such as cathepsins B and L, leading to their activation, which may enhance proteolytic processes within cells .
  • Modulation of Cellular Pathways : It influences pathways associated with protein degradation and may act as an anti-aging agent by restoring proteostasis mechanisms impaired by aging .

Study on Enzyme Activity

A study evaluated the effects of this compound on human foreskin fibroblasts, demonstrating significant activation of proteasomal activities at concentrations as low as 5 μM. This activation was linked to the compound's structural features that promote enzyme binding .

Cytotoxicity Assessment

In vitro assays conducted on various cell lines revealed that this compound exhibited minimal cytotoxic effects across different concentrations. This suggests its potential as a therapeutic agent with limited adverse effects .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid17057-04-4Lacks methoxyethyl group; simpler structure
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid920943-64-2Variation in alkyl substituent; potential differences in biological activity
4-(N-Maleimidobenzoic acid)VariousContains maleimide functionality; used in bioconjugation applications

The unique methoxyethyl group in the target compound may enhance its solubility and bioavailability compared to its analogs.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
1Acetic acid, reflux65%>95%
2K₂CO₃, DMF, 80°C70%>90%

Advanced: How to resolve discrepancies in NMR data during characterization?

Methodological Answer:
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism in the pyrrolidine-dione ring or solvent interactions.

Variable Temperature NMR : Conduct experiments in DMSO-d₆ at 25°C and 60°C to assess dynamic equilibria (e.g., keto-enol tautomerism) .

2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm assignments. For example, the methoxyethyl group’s –OCH₂– protons should correlate with adjacent carbons in HSQC .

Cross-Validation : Compare with FT-IR (e.g., C=O stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What analytical techniques are essential for confirming its structure?

Methodological Answer:
A multi-technique approach is critical:

NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.0 ppm), methoxyethyl groups (δ 3.2–3.8 ppm), and carbonyl signals (δ 165–175 ppm) .

FT-IR : Confirm functional groups (e.g., –COOH at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values to assess purity .

Advanced: How to design experiments to assess protein crosslinking efficiency?

Methodological Answer:

Model Protein Assay : Use bovine serum albumin (BSA) or lysozyme.

  • Reaction Conditions : Incubate the compound (0.1–1 mM) with protein (1 mg/mL) in PBS (pH 7.4) at 37°C for 1–24 hours .
  • Analysis : SDS-PAGE to detect crosslinked dimers/trimers.

Kinetic Studies : Monitor reaction progress via UV-Vis (λ = 280 nm) or fluorescence quenching.

Control Experiments : Compare with maleimidobenzoic acid derivatives (e.g., 4-maleimidobenzoic acid) to benchmark efficiency .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

Ventilation : Use a fume hood during synthesis to mitigate inhalation risks (volatile acetic acid) .

Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to evaluate environmental fate using lab/field studies?

Methodological Answer:

Laboratory Studies :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor by HPLC .

Field Monitoring : Deploy passive samplers in aquatic systems to measure bioaccumulation potential .

Ecotoxicity : Use Daphnia magna or algae for acute/chronic toxicity assays (OECD guidelines) .

Advanced: Strategies for elucidating the reaction mechanism of its formation.

Methodological Answer:

Isotopic Labeling : Use ¹⁸O-labeled acetic acid to track oxygen incorporation in the dione ring .

Kinetic Profiling : Perform time-resolved FT-IR to identify intermediates (e.g., enamine formation).

Computational Modeling : DFT calculations (Gaussian 09) to map energy barriers for cyclization steps .

Basic: How to determine solubility in various solvents?

Methodological Answer:

Shake-Flask Method : Saturate solvents (water, DMSO, ethanol) with the compound (24 hours, 25°C).

Analysis : Filter and quantify supernatant via UV-Vis (calibration curve at λ_max) .

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